Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-
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Overview
Description
Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structural isomers of quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives typically involves several established methods:
Pomeranz-Fritsch Reaction: This method uses aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to form isoquinolines.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamines with acid chlorides to form dihydroisoquinolines, which are then dehydrogenated to yield isoquinolines.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Metal catalysts such as palladium or platinum are commonly used in hydrogenation and dehydrogenation steps. Additionally, environmentally friendly methods using water as a solvent and catalyst-free processes are being explored to reduce the environmental impact of these syntheses .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products
Oxidation: Isoquinoline N-oxides
Reduction: Tetrahydroisoquinolines
Substitution: Halogenated, nitrated, or sulfonated isoquinoline derivatives
Scientific Research Applications
Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring allows for binding to specific sites, modulating the activity of these targets. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer with similar aromatic properties but different reactivity and applications.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct biological activities.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.
Uniqueness
Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring and the 2-methylphenyl group enhances its potential for pharmaceutical applications, making it a valuable compound for further research and development .
Properties
CAS No. |
126921-49-1 |
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Molecular Formula |
C22H25N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]isoquinoline |
InChI |
InChI=1S/C22H25N3/c1-18-6-2-5-9-22(18)25-16-14-24(15-17-25)13-11-21-20-8-4-3-7-19(20)10-12-23-21/h2-10,12H,11,13-17H2,1H3 |
InChI Key |
JTQXKNXBXKRQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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